
2-(Cyanomethyl)benzimidazole
Overview
Description
2-(Cyanomethyl)benzimidazole is a heterocyclic aromatic compound that features a benzimidazole ring fused with an acetonitrile group. This compound is part of the benzimidazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Cyanomethyl)benzimidazole can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine derivatives with reagents such as cyanoacetic acid ester, ethyl 2-cyanoacetimidate, and cyanoacetamide . Another method includes the condensation of o-phenylenediamine with aldehydes in the presence of oxidizing agents like sodium metabisulphite .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous-flow processes to ensure high yield and efficiency. For example, the di-N-alkylation of 1H-benzimidazole in a fixed-bed reactor under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyanomethyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) in the presence of acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium metabisulphite.
Reducing Agents: Sodium borohydride (NaBH₄).
Solvents: Acetonitrile, ethanol, water.
Major Products Formed:
Oxidation Products: Benzimidazole derivatives with various functional groups.
Reduction Products: Reduced forms of benzimidazole derivatives.
Substitution Products: Substituted benzimidazole derivatives with different electrophilic groups.
Scientific Research Applications
Chemistry
2-(Cyanomethyl)benzimidazole serves as an important intermediate in the synthesis of heterocyclic compounds. Its unique structure allows for the creation of various derivatives with tailored properties for specific applications.
Biology
The compound has been investigated for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies suggest that derivatives exhibit significant antimicrobial effects against various pathogens .
- Anticancer Activity : Research indicates that certain derivatives demonstrate antiproliferative effects against cancer cell lines such as A549 (lung cancer) and K-562 (chronic myeloid leukemia) through mechanisms involving enzyme inhibition and DNA interaction .
Medicine
In medicinal chemistry, this compound is being explored for its potential in developing pharmaceutical agents:
- Therapeutic Applications : The compound's ability to bind to specific biological targets suggests its role in designing drugs with anticancer and antiviral properties .
Antiproliferative Studies
Research has demonstrated that certain derivatives of this compound show improved activity against hematological cancers. For example, studies have indicated selectivity against acute lymphoblastic leukemia cell lines .
Synthesis and Biological Evaluation
A recent study synthesized N-substituted benzimidazole-derived acrylonitriles, highlighting how structural modifications can enhance biological activity. Compounds with cyanomethyl groups were particularly noted for their selective activity against specific cancer types .
Molecular Modeling Studies
Computational analyses have been utilized to predict interactions between this compound and biological targets, suggesting effective binding capabilities that could lead to new therapeutic developments .
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)benzimidazole involves its interaction with biological targets, such as enzymes and DNA. The compound is known to bind to the minor groove of the DNA molecule, recognizing specific base sequences and inhibiting the activity of certain enzymes . This interaction can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
2-(Cyanomethyl)benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its anticancer activity.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with biological significance.
2-Substituted Benzimidazoles: Exhibiting various pharmacological properties, including antimicrobial and antiviral activities.
Uniqueness: this compound stands out due to its unique acetonitrile group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of various heterocyclic compounds and a promising candidate for therapeutic development.
Biological Activity
2-(Cyanomethyl)benzimidazole is a chemical compound with notable biological activities attributed to its unique structure, which combines a benzimidazole core with a cyanomethyl substituent. The compound's molecular formula is C₉H₈N₄, and it has gained attention in medicinal chemistry due to its potential therapeutic applications.
Structural Characteristics
The benzimidazole moiety is a well-known scaffold in pharmacology, recognized for its diverse biological properties. The addition of the cyanomethyl group at the second position enhances the compound's reactivity and expands its potential applications in various fields, particularly in pharmaceuticals.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benzimidazole | Basic structure without substituents | Fundamental scaffold for many derivatives |
2-Methylbenzimidazole | Methyl group at position 2 | Exhibits different biological activities compared to this compound |
5-Nitrobenzimidazole | Nitro group at position 5 | Known for strong antibacterial properties |
2-(Trifluoromethyl)benzimidazole | Trifluoromethyl group at position 2 | Increased lipophilicity affecting pharmacokinetics |
This compound | Cyanomethyl group at position 2 | Enhanced reactivity and diverse biological activities |
Biological Activities
Research indicates that This compound exhibits several pharmacological activities, including:
- Antiproliferative Activity : Studies have shown that certain derivatives of benzimidazole, including those with cyanomethyl substitutions, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, derivatives with cyano and phenyl rings have shown selectivity against hematological cancers like acute lymphoblastic leukemia (DND-41) and chronic myeloid leukemia (K-562) .
- Antimicrobial Properties : Benzimidazole derivatives are known for their antimicrobial activity. The presence of the cyanomethyl group may enhance this property, making it a candidate for further investigation in the development of antimicrobial agents .
- Antiviral and Antineoplastic Activities : The structural similarities to other bioactive benzimidazoles suggest potential antiviral and anticancer properties. Research has indicated that some derivatives can inhibit viral replication and exhibit cytotoxic effects on tumor cells .
Case Studies
- Antiproliferative Studies : A study evaluated various benzimidazole derivatives, including those with the cyanomethyl substituent. The results indicated that while some cyano-substituted derivatives showed improved activity against specific cancer cell lines, others exhibited reduced activity compared to their unsubstituted counterparts .
- Synthesis and Biological Evaluation : A recent synthesis of N-substituted benzimidazole-derived acrylonitriles highlighted the importance of structural modifications in enhancing biological activity. Compounds bearing the cyanomethyl group were specifically noted for their selective activity against certain cancer types .
- Molecular Modeling Studies : Computational analyses have been employed to predict the interactions of this compound with biological targets. These studies suggest that the compound's unique structure allows it to effectively bind to specific enzymes or receptors involved in disease processes .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(Cyanomethyl)benzimidazole in laboratory settings?
- Answer : The compound is classified as acutely toxic (oral, dermal, inhalation; H302, H312, H332) and causes skin/eye irritation (H315, H319) . Key safety measures include:
- Engineering controls : Use local exhaust ventilation and avoid dust formation.
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles.
- Containment : Store in airtight containers to prevent environmental release (e.g., contamination of water systems) .
- Emergency procedures : In case of exposure, rinse skin/eyes immediately and consult poison control centers listed in safety data sheets .
Q. What synthetic routes are available for preparing this compound?
- Answer : Common methods include:
- Cyclocondensation : Reacting o-phenylenediamine derivatives with cyanomethylating agents under acidic conditions (e.g., polyphosphoric acid) .
- Multi-component reactions : Base-promoted sequential assembly using aldehydes, amines, and nitriles, which avoids high-temperature conditions .
- Post-functionalization : Introducing the cyanomethyl group via alkylation of pre-formed benzimidazole scaffolds .
Q. How can spectroscopic techniques characterize this compound?
- Answer :
- UV-Vis spectroscopy : Detect absorption bands at ~270–310 nm, indicative of π→π* transitions in the benzimidazole core .
- FT-IR : Identify key functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
- NMR : Use -NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and the cyanomethyl group (δ ~4.0 ppm for CH) .
Advanced Research Questions
Q. How does this compound interact with DNA, and what methodologies assess this binding?
- Answer : Studies on analogous benzimidazoles (e.g., 2-hydroxymethyl derivatives) show intercalative binding via:
- UV-Vis titration : Hypochromism and red shifts in absorption spectra confirm DNA interaction. Binding constants (e.g., ) are calculated using the Benesi-Hildebrand equation .
- Viscosity measurements : Increased DNA viscosity upon binding suggests intercalation over groove-binding .
- Computational modeling : Molecular docking simulations predict binding affinities to minor/major DNA grooves .
Q. What strategies optimize the synthesis of this compound derivatives for enhanced biological activity?
- Answer :
- Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO) at the 5/6 positions to improve anticancer potency .
- Hybridization : Combine with triazole or thiazole moieties to target enzymes (e.g., α-glucosidase) via click chemistry .
- Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water under microwave irradiation to boost yields .
Q. How do excited-state intramolecular proton transfer (ESIPT) mechanisms influence the photophysical properties of benzimidazole derivatives?
- Answer : Derivatives like 2-(2-hydroxyphenyl)benzimidazole exhibit dual fluorescence due to ESIPT:
- Normal emission (λ ~400 nm) from the enol form.
- Tautomer emission (λ ~500 nm) from the keto form after proton transfer .
- Methodology : Time-resolved fluorescence and DFT calculations analyze energy barriers and tautomer stability .
Q. What crystallographic insights reveal the supramolecular packing of this compound?
- Answer : X-ray diffraction of related compounds (e.g., 2-(1H-benzimidazol-2-yl)phenol) shows:
- Planar benzimidazole cores stabilized by π-π stacking (3.5–4.0 Å spacing).
- Hydrogen-bond networks : C-H···N and O-H···N interactions create 3D frameworks .
- Applications : Predict solubility and stability for drug formulation .
Q. How do conflicting spectroscopic data on benzimidazole derivatives arise, and how are they resolved?
- Answer : Discrepancies in emission profiles or binding constants may stem from:
- Solvent effects : Polarity alters ESIPT efficiency (e.g., methanol vs. cyclohexane) .
- Concentration-dependent aggregation : Dynamic light scattering (DLS) identifies colloidal formation at high concentrations .
- Instrument calibration : Standardize UV-Vis and fluorimeter settings using reference compounds (e.g., quinine sulfate) .
Q. Methodological Guidance
- Contradiction resolution : Compare synthetic yields across protocols (e.g., polyphosphoric acid vs. microwave methods) .
- Safety vs. reactivity : Despite low PBT/vPvB risks , avoid oxidizing agents to prevent decomposition .
- Data validation : Cross-reference crystallographic (CCDC) and spectral databases (e.g., SDBS) to confirm novel derivatives .
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOVACANEIVHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063445 | |
Record name | 1H-Benzimidazole-2-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4414-88-4 | |
Record name | 1H-Benzimidazole-2-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4414-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1H-Benzimidazole-2-acetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004414884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Benzimidazolyl)acetonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525203 | |
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Record name | 1H-Benzimidazole-2-acetonitrile | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzimidazole-2-acetonitrile | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (benzimidazol-2-yl)ethanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1H-BENZIMIDAZOLE-2-ACETONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AN9A7OY6F | |
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Synthesis routes and methods
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